Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate
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Overview
Description
Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a cyano group, a fluorophenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-fluorobenzyl cyanide with methyl 6-aminonicotinate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl group play crucial roles in its binding affinity to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-{[cyano(phenyl)methyl]carbamoyl}pyridine-3-carboxylate: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester, which can influence its solubility and pharmacokinetics.
Uniqueness
The presence of the fluorine atom in Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 6-[[cyano-(2-fluorophenyl)methyl]carbamoyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-23-16(22)10-6-7-13(19-9-10)15(21)20-14(8-18)11-4-2-3-5-12(11)17/h2-7,9,14H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVQCEXUYCNKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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